Cas no 1368216-23-2 (3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-)

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-, is a specialized organic compound featuring a pyridine core substituted with a carboxylic acid group and a naphthalenylamino moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The naphthalene group enhances aromatic interactions, while the carboxylic acid provides reactivity for further derivatization. Its well-defined molecular architecture is advantageous for applications in ligand design, catalysis, and as a building block for heterocyclic synthesis. The compound's stability and functional group compatibility make it a useful intermediate in the development of bioactive molecules and advanced materials.
3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- structure
1368216-23-2 structure
Product name:3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-
CAS No:1368216-23-2
MF:C16H12N2O2
Molecular Weight:264.278683662415
CID:6397503
PubChem ID:82535036

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-
    • 5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
    • EN300-6477382
    • 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid
    • 1368216-23-2
    • インチ: 1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20)
    • InChIKey: XYMPKFTZDSHJHE-UHFFFAOYSA-N
    • SMILES: C1=NC=C(NC2=CC=C3C(=C2)C=CC=C3)C=C1C(O)=O

計算された属性

  • 精确分子量: 264.089877630g/mol
  • 同位素质量: 264.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.2Ų
  • XLogP3: 3.2

じっけんとくせい

  • 密度みつど: 1.352±0.06 g/cm3(Predicted)
  • Boiling Point: 524.5±40.0 °C(Predicted)
  • 酸度系数(pKa): 2.26±0.10(Predicted)

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6477382-0.05g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
0.05g
$226.0 2023-05-23
Enamine
EN300-6477382-10.0g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
10g
$4176.0 2023-05-23
Enamine
EN300-6477382-0.5g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
0.5g
$758.0 2023-05-23
Enamine
EN300-6477382-1.0g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
1g
$971.0 2023-05-23
Enamine
EN300-6477382-0.25g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
0.25g
$481.0 2023-05-23
Aaron
AR027Z5D-1g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
1g
$1361.00 2025-02-15
Enamine
EN300-6477382-2.5g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
2.5g
$1903.0 2023-05-23
Enamine
EN300-6477382-5.0g
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
5g
$2816.0 2023-05-23
Aaron
AR027Z5D-250mg
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
250mg
$687.00 2025-02-15
Aaron
AR027Z5D-500mg
5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid
1368216-23-2 95%
500mg
$1068.00 2025-02-15

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- 関連文献

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-に関する追加情報

Introduction to 3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- (CAS No. 1368216-23-2)

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-, identified by its CAS number CAS No. 1368216-23-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core substituted with a naphthalenylamino group, has garnered attention due to its potential applications in drug development and medicinal chemistry. The structural motif of this molecule presents a unique combination of functional groups that make it a valuable intermediate in the synthesis of more complex pharmacophores.

The< strong>pyridinecarboxylic acid moiety is well-known for its versatility in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it particularly useful in designing molecules with enhanced binding affinity and selectivity. In contrast, the< strong>naphthalenylamino group introduces additional complexity to the molecule, offering potential for modulating pharmacokinetic properties and enhancing metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such compounds more efficiently. The< strong>3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- scaffold has been investigated using various computational methods to predict its binding modes to potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for further exploration in the treatment of chronic inflammatory diseases.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that< strong>3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- exhibits moderate affinity for certain enzymes, suggesting potential therapeutic applications. For instance, its interaction with cyclooxygenase (COX) enzymes has been examined, revealing that it may serve as a lead compound for developing novel anti-inflammatory agents. The< strong>naphthalenylamino group appears to play a crucial role in modulating the enzyme binding affinity, possibly through π-stacking interactions or other non-covalent forces.

The synthesis of< strong>3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- involves multi-step organic transformations that highlight the synthetic prowess of modern medicinal chemistry. Key steps include the formation of the pyridinecarboxylic acid derivative followed by coupling with a naphthalenylamine precursor. Advanced catalytic methods have been employed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

The< strong>CAS No. 1368216-23-2 registry confirms its identity and provides a standardized reference for researchers worldwide. This unique identifier is essential for ensuring reproducibility and consistency in scientific literature and patent filings. The compound's entry in chemical databases also facilitates access to spectroscopic data, such as NMR and mass spectrometry spectra, which are critical for structural confirmation and quality control.

Ongoing research is expanding the potential applications of< strong>3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-. Investigations into its derivatives are exploring novel therapeutic avenues, including its potential role in anticancer therapies. Preliminary studies suggest that modifications to the< strong>naphthalenylamino group can significantly alter the compound's biological activity, opening up possibilities for designing molecules with tailored pharmacological properties.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like< strong>3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-. Predictive models have been developed to screen large chemical libraries for compounds with desired biological activities. These models take into account various structural features, including those present in< strong>CAS No. 1368216-23-2, to predict their potential efficacy against specific disease targets.

In conclusion, 3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- (CAS No. 1368216-23-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a vital role in advancing drug discovery efforts worldwide.

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